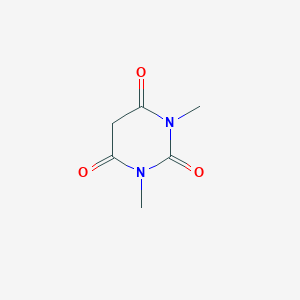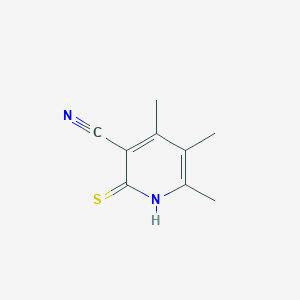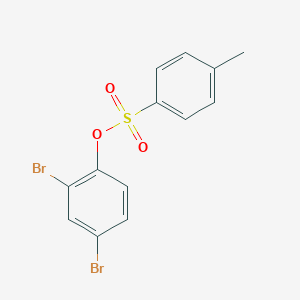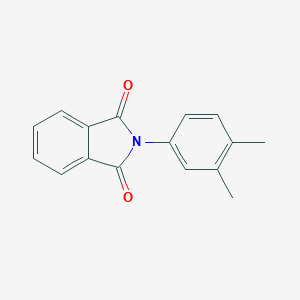
1,3-ジメチルバルビツール酸
概要
説明
1,3-Dimethylbarbituric acid is a derivative of barbituric acid, characterized by the presence of two methyl groups at the 1 and 3 positions of the pyrimidine ring. This compound is known for its crystalline structure, which can appear white, cream, or pale yellow. It is soluble in hot water and has a melting point of approximately 121-123°C .
科学的研究の応用
1,3-Dimethylbarbituric acid has diverse applications in scientific research:
作用機序
Target of Action
The primary targets of 1,3-Dimethylbarbituric acid are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh), which is involved in memory and cognition .
Mode of Action
1,3-Dimethylbarbituric acid interacts with AChE and BuChE enzymes, inhibiting their activity . This inhibition results in an increase in the levels of ACh, which can help alleviate the cognitive symptoms of diseases like Alzheimer’s . The inhibition mechanism is of mixed type, meaning the compound interacts with both the catalytic active site (CAS) and the peripheral active site (PAS) of the enzymes .
Biochemical Pathways
The inhibition of AChE and BuChE enzymes leads to an increase in the levels of ACh, affecting the cholinergic pathway . This pathway is involved in numerous cognitive functions, including memory and learning. Therefore, the action of 1,3-Dimethylbarbituric acid can have significant downstream effects on cognitive function .
Result of Action
The inhibition of AChE and BuChE enzymes by 1,3-Dimethylbarbituric acid leads to an increase in ACh levels, which can help improve cognitive function . This makes it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s .
Action Environment
The action, efficacy, and stability of 1,3-Dimethylbarbituric acid can be influenced by various environmental factors. For instance, it has been shown to undergo a Knoevenagel condensation reaction when exposed to certain wavelengths of light . This suggests that light conditions could potentially affect its stability and efficacy.
準備方法
1,3-Dimethylbarbituric acid can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of 1,3-dimethylurea with malonic acid and acetic anhydride in acetic acid.
Industrial Production: The industrial production typically follows the same synthetic routes but on a larger scale, ensuring high yield and purity through controlled reaction conditions and purification processes.
化学反応の分析
1,3-Dimethylbarbituric acid undergoes various chemical reactions:
Knoevenagel Condensation: It acts as a catalyst in the Knoevenagel condensation with aromatic aldehydes, forming 5-aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives.
Substitution Reactions: It can react with amines to form barbiturate salts.
Major Products: The major products from these reactions include various heterocyclic compounds and synthetic intermediates.
類似化合物との比較
1,3-Dimethylbarbituric acid can be compared with other barbituric acid derivatives:
Barbituric Acid: Unlike 1,3-dimethylbarbituric acid, barbituric acid lacks the methyl groups at the 1 and 3 positions, which affects its reactivity and applications.
5,5-Dimethylbarbituric Acid: This compound has methyl groups at the 5 positions, making it structurally different and leading to different chemical properties and uses.
特性
IUPAC Name |
1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-4(9)3-5(10)8(2)6(7)11/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSASNKOFCZVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061115 | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-42-6 | |
| Record name | Dimethylbarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylbarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dimethylbarbituric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY29H946 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-dimethylbarbituric acid?
A1: The molecular formula of 1,3-dimethylbarbituric acid is C6H8N2O3, and its molecular weight is 156.14 g/mol. []
Q2: What spectroscopic data is available for characterizing 1,3-dimethylbarbituric acid?
A2: Researchers commonly employ infrared (IR), Raman, 1H NMR, and 13C NMR spectroscopy for the structural characterization of DMBA. [, , , ]
Q3: How does the solubility of 1,3-dimethylbarbituric acid vary with temperature?
A3: DMBA exhibits moderate solubility in water, with a solubility of 60 g/L at 20°C. []
Q4: Does 1,3-dimethylbarbituric acid exhibit any notable phase transitions?
A4: Studies have investigated the phase transition behavior of dimeric liquid crystals derived from DMBA, revealing the presence of smectic A and nematic phases depending on the length of the attached spacer and terminal chains. []
Q5: Can 1,3-dimethylbarbituric acid be used in multicomponent reactions?
A5: Yes, DMBA is a valuable reagent in multicomponent reactions, especially for rapidly generating libraries of potentially bioactive molecules. [, , , ]
Q6: Are there any examples of metal-catalyzed reactions involving 1,3-dimethylbarbituric acid?
A6: Yes, researchers have utilized copper(I) complexes of DMBA-modified SBA-15 as heterogeneous catalysts for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and substituted imidazoles. [] Additionally, ZrOCl2/nano TiO2 efficiently catalyzes the preparation of naphtho[1′,2′:5,6]pyrano[2,3-d]pyrimidine derivatives from aldehydes, β-naphthol, and DMBA. []
Q7: How does 1,3-dimethylbarbituric acid participate in heterocyclic synthesis?
A7: DMBA serves as a versatile building block for synthesizing diverse heterocyclic compounds, including pyranopyrimidines, pyrrolopyrimidines, pyrazolopyrimidines, and spiro-benzoquinolines. [, , , , , , , ]
Q8: Have there been any computational studies on 1,3-dimethylbarbituric acid?
A8: Density Functional Theory (DFT) calculations have been employed to study the electronic structure, vibrational frequencies, and HOMO-LUMO energies of DMBA. [, ] These studies provide insights into its electronic properties and reactivity.
Q9: How do structural modifications of 1,3-dimethylbarbituric acid affect its reactivity?
A9: Introducing electron-withdrawing groups at the 5-position of DMBA generally enhances its reactivity in reactions like Knoevenagel condensation. [, ] For example, 5-arylidene derivatives of DMBA react faster in hetero-Diels-Alder cycloadditions with vinyl thioethers compared to the parent compound. []
Q10: How can the stability of 1,3-dimethylbarbituric acid be improved?
A10: While specific formulation strategies for DMBA are not extensively reported in the provided literature, researchers generally recommend storing the reagent in a cool, dry place in a tightly closed container to prevent degradation. []
Q11: What analytical techniques are used to monitor reactions involving 1,3-dimethylbarbituric acid?
A11: Researchers commonly utilize Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to monitor reactions involving DMBA and analyze the reaction mixtures. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)

![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)

![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)
